molecular formula C8H4BrClN2S B13628898 3-(2-Bromophenyl)-5-chloro-1,2,4-thiadiazole

3-(2-Bromophenyl)-5-chloro-1,2,4-thiadiazole

Cat. No.: B13628898
M. Wt: 275.55 g/mol
InChI Key: JPVIFOCRRYFOSX-UHFFFAOYSA-N
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Description

3-(2-Bromophenyl)-5-chloro-1,2,4-thiadiazole is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a bromophenyl group at the 3-position and a chlorine atom at the 5-position of the thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromophenyl)-5-chloro-1,2,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromobenzoyl chloride with thiosemicarbazide in the presence of a base, followed by cyclization to form the thiadiazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromophenyl)-5-chloro-1,2,4-thiadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The thiadiazole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-(2-Bromophenyl)-5-chloro-1,2,4-thiadiazole has found applications in various scientific research fields:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Bromophenyl)-5-chloro-1,2,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Bromophenyl)-1,2,4-thiadiazole: Lacks the chlorine atom at the 5-position.

    5-Chloro-1,2,4-thiadiazole: Lacks the bromophenyl group at the 3-position.

    3-Phenyl-5-chloro-1,2,4-thiadiazole: Lacks the bromine atom on the phenyl ring.

Uniqueness

3-(2-Bromophenyl)-5-chloro-1,2,4-thiadiazole is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and biological activity

Properties

Molecular Formula

C8H4BrClN2S

Molecular Weight

275.55 g/mol

IUPAC Name

3-(2-bromophenyl)-5-chloro-1,2,4-thiadiazole

InChI

InChI=1S/C8H4BrClN2S/c9-6-4-2-1-3-5(6)7-11-8(10)13-12-7/h1-4H

InChI Key

JPVIFOCRRYFOSX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NSC(=N2)Cl)Br

Origin of Product

United States

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